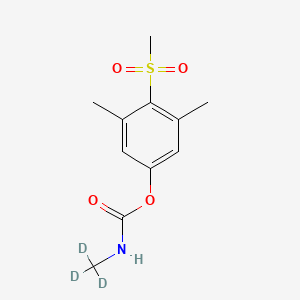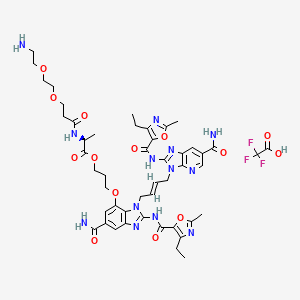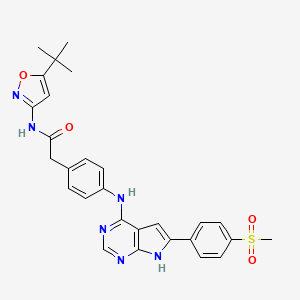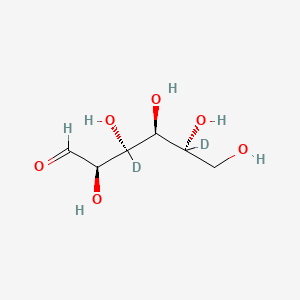
D-Galactose-d2-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-d2-1, also known as D-(+)-Galactose-d2-1, is a deuterium-labeled derivative of D-Galactose. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose-d2-1 involves the incorporation of deuterium atoms into the D-Galactose molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent quality. The process involves the use of advanced techniques such as chromatography and mass spectrometry to monitor the incorporation of deuterium and to purify the final product. The production is typically done in specialized facilities that handle stable isotopes and ensure compliance with safety and regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose-d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce D-Galactonic acid, while reduction reactions may yield D-Galactitol .
Applications De Recherche Scientifique
D-Galactose-d2-1 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Galactose-d2-1 involves its interaction with specific cell receptors and enzymes involved in carbohydrate metabolism. As a deuterium-labeled compound, it serves as a tracer, allowing researchers to track its metabolic pathways and interactions. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: Another aldohexose, structurally similar to D-Galactose but differing at the C-4 position.
D-Fructose: A ketohexose, differing from D-Galactose in its functional group and overall structure.
Uniqueness
D-Galactose-d2-1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4D,5D |
Clé InChI |
GZCGUPFRVQAUEE-GWCOIRNTSA-N |
SMILES isomérique |
[2H][C@@](CO)([C@@H]([C@@]([2H])([C@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




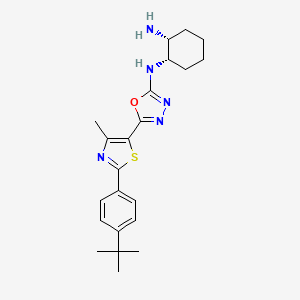
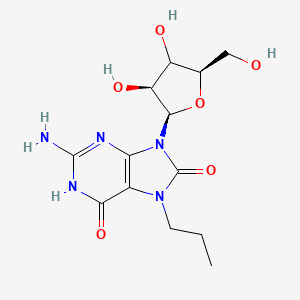
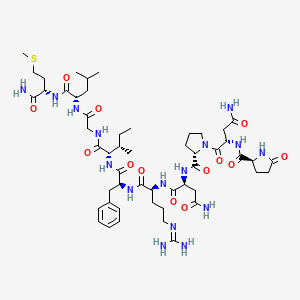

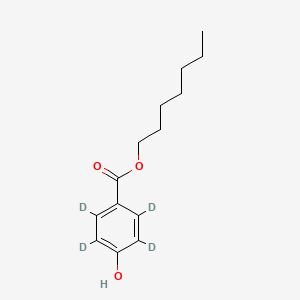


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
